4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone
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Overview
Description
4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone is an organic compound with the molecular formula C11H12ClFO. It is a derivative of propiophenone, characterized by the presence of a chloro group at the 4’ position, a fluorine atom at the 3’ position, and two methyl groups at the 2,2 positions on the propyl chain. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2,2-dimethyl-3-fluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4’-chloro-2,2-dimethyl-3’-fluorobenzoic acid.
Reduction: Formation of 4’-chloro-2,2-dimethyl-3’-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2,2-dimethylpropiophenone
- 3’-Fluoro-2,2-dimethylpropiophenone
- 4’-Chloro-3’-fluoropropiophenone
Uniqueness
4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone is unique due to the simultaneous presence of chloro and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBWVJXROFOWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642473 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-30-8 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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